2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate
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Description
2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as sulfoxaflor and is a member of the sulfoximine chemical class. Sulfoxaflor is a white crystalline powder that is soluble in water and has a molecular weight of 403.48 g/mol.
Scientific Research Applications
Molecular Structure and Polymorphism
Research by Horiguchi et al. (2008) elucidates the effects of molecular structure on polymorphic transitions, highlighting the significance of molecular design in achieving desired physical properties. The study demonstrates the importance of the structural arrangement for inducing preferential enrichment in specific crystal forms, which could have implications for material science and drug formulation (Horiguchi et al., 2008).
Nonlinear Optical Materials
Ogawa et al. (2008) discuss the preparation and properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, including p-toluenesulfonate. This research is pertinent to the development of nonlinear optical materials, indicating the potential of such compounds in the creation of new optoelectronic devices (Ogawa et al., 2008).
Catalysis and Chemical Synthesis
Akiri and Ojwach (2021) explore the use of water-soluble (phenoxy)imine palladium(II) complexes as catalysts in methoxycarbonylation reactions. Their findings underline the catalytic efficiency and versatility of these complexes, which could be harnessed for more efficient chemical synthesis, particularly in biphasic systems (Akiri & Ojwach, 2021).
Synthesis and Reactivity
Thalluri et al. (2014) demonstrate the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, leading to a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This showcases the compound's role in facilitating novel synthetic pathways for the generation of important organic compounds (Thalluri et al., 2014).
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2012) investigated novel quinazolinone derivatives for their antimicrobial activity, highlighting the ongoing search for new antimicrobial agents using structurally diverse chemical frameworks. This research contributes to the broader field of medicinal chemistry, where such compounds can be explored for various therapeutic applications (Habib et al., 2012).
properties
IUPAC Name |
[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-21-16-10-13(11-17-18)6-9-15(16)22-23(19,20)14-7-4-12(2)5-8-14/h4-11,18H,3H2,1-2H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDFCODWMVUDAB-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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